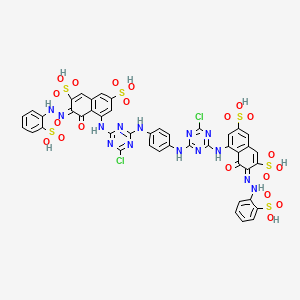
C.I.Reactive Red 120
描述
C.I. Reactive Red 120 is a bis(monochloro-s-triazine) reactive dye widely used in the textile industry for dyeing cellulosic fibers. It is known for its bright red color and excellent fastness properties. This dye is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. The reactive groups in C.I. Reactive Red 120 form covalent bonds with the hydroxyl groups of cellulose, resulting in high wash and light fastness.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Red 120 involves the diazotization of 2-amino-4-chloro-6-methylpyrimidine, followed by coupling with 2,4,6-trichloro-1,3,5-triazine. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of C.I. Reactive Red 120 involves large-scale batch or continuous processes. The key steps include:
Diazotization: The aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt is then coupled with a suitable coupling component, such as 2,4,6-trichloro-1,3,5-triazine, under alkaline conditions.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Types of Reactions:
Oxidation: C.I. Reactive Red 120 can undergo oxidative degradation, especially under high-temperature conditions. This process can lead to the formation of various degradation products.
Hydrolysis: The dye is susceptible to hydrolysis, particularly in alkaline conditions, which can result in the breakdown of the reactive groups.
Substitution: The reactive groups in C.I. Reactive Red 120 can participate in nucleophilic substitution reactions with hydroxyl groups in cellulose fibers, forming covalent bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or ozone can be used as oxidizing agents.
Hydrolysis: Alkaline conditions, such as sodium hydroxide solutions, facilitate hydrolysis.
Substitution: The dyeing process typically involves an alkaline medium to promote the reaction between the dye and the fiber.
Major Products Formed:
Oxidation: Various degradation products, including smaller aromatic compounds.
Hydrolysis: Hydrolyzed dye molecules with broken reactive groups.
Substitution: Covalently bonded dye-cellulose complexes.
科学研究应用
C.I. Reactive Red 120 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of dye-fiber interactions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers.
作用机制
The primary mechanism of action of C.I. Reactive Red 120 involves the formation of covalent bonds between the reactive groups of the dye and the hydroxyl groups of cellulose fibers. This reaction occurs under alkaline conditions, where the dye molecules are activated to form highly reactive intermediates that can form stable covalent bonds with the fiber. The resulting dye-fiber complex exhibits excellent wash and light fastness properties.
相似化合物的比较
C.I. Reactive Blue 19: Known for its bright blue color and excellent fastness properties.
C.I. Reactive Yellow 145: Used for its bright yellow color and high reactivity with cellulose fibers.
属性
IUPAC Name |
(3Z)-5-[[4-chloro-6-[4-[[4-chloro-6-[[(7Z)-8-oxo-3,6-disulfo-7-[(2-sulfophenyl)hydrazinylidene]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[(2-sulfophenyl)hydrazinylidene]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30Cl2N14O20S6/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74/h1-18,57-58H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56)/b59-35+,60-36+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMINOIFPGBLTIJ-ZSAJQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=CC8=C7C(=O)C(=NNC9=CC=CC=C9S(=O)(=O)O)C(=C8)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C\2/C(=O)C3=C(C=C2S(=O)(=O)O)C=C(C=C3NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=CC8=C7C(=O)/C(=N/NC9=CC=CC=C9S(=O)(=O)O)/C(=C8)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30Cl2N14O20S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate](/img/structure/B8231010.png)
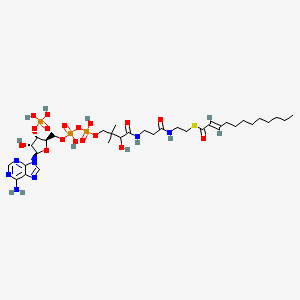
![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B8231033.png)
![1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-](/img/structure/B8231035.png)
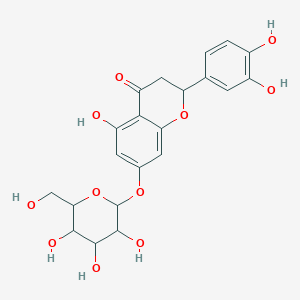
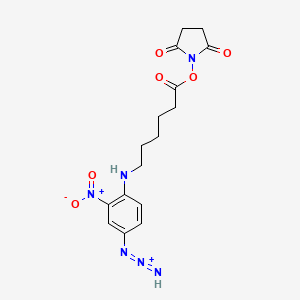
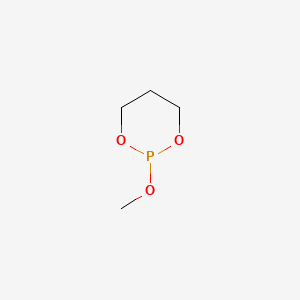
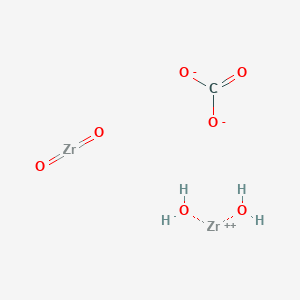

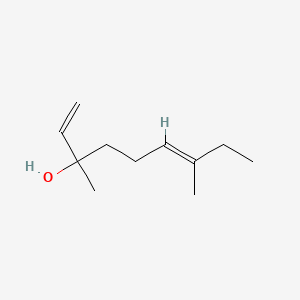
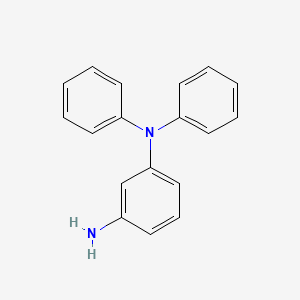
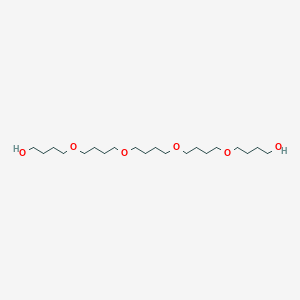
![trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dioxidooxolan-2-yl]methyl dihydroxyphosphinothioyl phosphate](/img/structure/B8231105.png)
